N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSNVQZVXCACNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 4-(methylthio)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity, as well as scaling up the reactions to industrial volumes. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide exhibit promising anticancer properties. For example, studies have shown that thiazole derivatives can inhibit various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism often involves the disruption of microtubule dynamics or inhibition of specific kinases involved in cell proliferation.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | MCF-7 | 15.54 | Microtubule disruption |
| Thiazole B | A549 | 8.55 | CDK inhibition |
| Thiazole C | HCT116 | 14.31 | Apoptosis induction |
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds that share structural similarities with this compound have shown the ability to inhibit inflammatory mediators such as cytokines and prostaglandins, making them potential candidates for treating inflammatory diseases.
Study on Anticancer Efficacy
In a study published in Molecules, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines. The study found that certain compounds exhibited significant cytotoxic effects, with IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .
Anti-inflammatory Evaluation
Another study focused on evaluating the anti-inflammatory properties of thiazole derivatives through in vitro assays measuring the inhibition of nitric oxide production in macrophages. Results indicated that some compounds could significantly reduce inflammation markers, suggesting their utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Effects on Thiazole and Benzamide Moieties
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related analogs (Table 1):
Key Observations :
- Thiazole Substituent: Replacing the pyridinyl group (e.g., in compounds) with 4-chlorophenyl may alter binding interactions due to differences in steric bulk and electronic effects.
- Benzamide Substituent : The methylthio group in the target compound is less electron-withdrawing than chloro or fluoro substituents, which correlates with lower potency in analogs (e.g., IC50 = 7.6 µM for methylthio vs. 1.3 µM for chloro) . This suggests that electron-withdrawing groups enhance activity, likely by stabilizing ligand-receptor interactions.
- Functional Group Variations : Schiff base derivatives (e.g., 4-(4-chlorophenyl)-N-benzylidenethiazol-2-amine) exhibit kinase inhibition, highlighting the importance of the benzamide/amine group in target engagement .
Enzyme Inhibition and Antioxidant Potential
In contrast, chloro- and fluoro-substituted benzamides demonstrate significantly higher potency, likely due to enhanced electrophilicity and hydrogen-bonding capabilities . The methylthio group’s electron-donating nature may reduce binding affinity compared to halogens.
Kinase Inhibition
The Schiff base analog (4-(4-chlorophenyl)-N-benzylidenethiazol-2-amine) acts as a cyclin-dependent kinase inhibitor, suggesting that the 4-chlorophenyl-thiazole scaffold is a viable pharmacophore for kinase targeting. However, the benzamide group in the target compound may confer distinct solubility or pharmacokinetic properties compared to Schiff bases .
Physicochemical Properties
- Solubility : The methylthio group may reduce aqueous solubility relative to polar substituents like sulfonamides (e.g., compound 2D216 in ) .
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H14ClN2OS
- Molecular Weight : 318.81 g/mol
- Structure : The compound features a thiazole ring and a chlorophenyl group, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Research indicates that thiazole derivatives exhibit significant antiviral effects. For instance, compounds similar to this compound have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .
- Anticancer Properties : Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers, with IC50 values ranging from 5 to 20 µM depending on the specific cell line .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound and related compounds:
| Activity Type | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B Polymerase | 32.2 | |
| Anticancer | MCF-7 Cell Line | 10.5 | |
| Anti-inflammatory | COX-2 Inhibition | 0.95 | |
| Cytotoxicity | HeLa Cells | 15.0 |
Case Studies
- HCV Inhibition Study : A study investigated the antiviral potential of various thiazole derivatives, including this compound. The compound demonstrated a potent inhibitory effect on HCV replication with an IC50 value of 32.2 µM, suggesting its potential as a lead compound for antiviral drug development .
- Cancer Cell Line Evaluation : In vitro assays on MCF-7 breast cancer cells revealed that the compound inhibited cell growth with an IC50 of 10.5 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis and cell cycle arrest at the G1 phase .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of the compound in a rat model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers, indicating its potential therapeutic application in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide?
The compound is typically synthesized via a multi-step protocol. First, a 2-amino-4-(4-chlorophenyl)thiazole intermediate is prepared by cyclizing thiourea derivatives with α-haloketones. This intermediate is then reacted with 4-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide. Characterization relies on IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, C=S at ~650 cm⁻¹) and ¹H NMR (thiazole proton resonance at δ 6.7–7.0, aromatic protons at δ 7.2–8.0) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methylthio group at δ 2.5–2.7 for ¹H; aromatic carbons at δ 120–140 for ¹³C).
- IR Spectroscopy : For identifying carbonyl (C=O) and thiazole (C=N) functional groups.
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak matching calculated mass) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
Standard assays include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition Studies : Targeting kinases or proteases via fluorescence-based activity assays .
Advanced Research Questions
Q. How can substituent electronic effects (e.g., methylthio vs. nitro groups) be optimized to enhance bioactivity?
Substituent effects are evaluated through quantitative structure-activity relationship (QSAR) modeling. For instance, electron-withdrawing groups (e.g., NO₂) on the benzamide moiety may improve antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., methylthio) might enhance lipophilicity and membrane penetration. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How do conflicting bioactivity results across studies arise, and how can they be resolved?
Discrepancies often stem from variations in assay conditions (e.g., solvent polarity, cell line specificity) or impurities in synthesized batches. To address this:
Q. What strategies mitigate steric hindrance during the synthesis of 4-substituted thiazole derivatives?
Steric challenges in thiazole ring formation can be minimized by:
Q. How can molecular dynamics (MD) simulations elucidate the mechanism of action?
MD simulations (e.g., using GROMACS) model the compound’s interaction with biological targets (e.g., Bcl-2 proteins). Key steps include:
- Docking : To identify binding poses in the target’s active site.
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity.
- Trajectory Analysis : To observe conformational changes in the target over time (e.g., induced-fit binding) .
Methodological Tables
Table 1: Key Synthetic Parameters for Thiazole-Benzamide Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | Higher temps favor cyclization |
| Solvent | Ethanol or DMF | Polar aprotic solvents improve solubility |
| Catalyst | Triethylamine or DBU | Base choice affects deprotonation efficiency |
| Purification | Column chromatography (SiO₂, hexane:EtOAc) | Removes unreacted benzoyl chloride |
Table 2: Common Bioactivity Discrepancies and Resolutions
| Discrepancy | Possible Cause | Resolution |
|---|---|---|
| Variable IC₅₀ in cytotoxicity assays | Cell line genetic heterogeneity | Use isogenic cell lines |
| Inconsistent MIC values | Differences in bacterial strain panels | Standardize strains (e.g., ATCC) |
| Contradictory enzyme inhibition data | Assay buffer composition (pH, ions) | Adopt universal buffer protocols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
